4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid (CAS 444068‑62‑6, MFCD02615098) is a disubstituted aryl building block combining a 3‑methylbenzoic acid core with a 5‑formyl‑2‑furyl appendage at the 4‑position [REFS‑1]. Its molecular formula C₁₃H₁₀O₄ and molecular weight 230.22 g·mol⁻¹ place it within the fragment‑like property space (MW < 300 Da, clogP ~2.75), making it suitable for fragment‑based drug discovery [REFS‑2].

Molecular Formula C13H10O4
Molecular Weight 230.219
CAS No. 444068-62-6
Cat. No. B2879336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Formylfuran-2-yl)-3-methylbenzoic acid
CAS444068-62-6
Molecular FormulaC13H10O4
Molecular Weight230.219
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
InChIInChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
InChIKeyFDTLOWDUZAUBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid (CAS 444068-62-6): A Regiospecifically Defined Furan-Benzoic Acid Building Block for Fragment-Based Discovery and Heterocyclic Synthesis


4-(5-Formylfuran-2-yl)-3-methylbenzoic acid (CAS 444068‑62‑6, MFCD02615098) is a disubstituted aryl building block combining a 3‑methylbenzoic acid core with a 5‑formyl‑2‑furyl appendage at the 4‑position [REFS‑1]. Its molecular formula C₁₃H₁₀O₄ and molecular weight 230.22 g·mol⁻¹ place it within the fragment‑like property space (MW < 300 Da, clogP ~2.75), making it suitable for fragment‑based drug discovery [REFS‑2]. The compound is commercially supplied at 95‑98% purity and is typically stored under cool, dry conditions [REFS‑3][REFS‑4].

Why 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid Cannot Be Replaced by Its Positional Isomers: The Critical Role of Substitution Topology in Biological Recognition and Synthetic Utility


Substituted 3‑methylbenzoic acid derivatives bearing a formylfuryl group constitute a family of highly similar positional isomers (e.g., 3‑(5‑formylfur‑2‑yl)‑2‑methyl‑, 3‑(5‑formylfur‑2‑yl)‑4‑methyl‑, and 5‑(5‑formylfur‑2‑yl)‑2‑methyl‑benzoic acids) that share the same molecular formula and molecular weight [REFS‑1]. However, generic inter‑compound substitution is not feasible because the relative orientation of the carboxylic acid, methyl, and formylfuryl groups dictates distinct electronic conjugation patterns, hydrogen‑bond donor/acceptor geometries, and steric profiles [REFS‑2]. In fragment‑based lead generation, even minor positional changes can abolish target binding or alter metabolic stability, as exemplified by the steep SAR observed in the MtDHFR inhibitor series where only the 4‑(fur‑2‑yl)‑3‑methyl‑benzoic acid topology conferred potent enzyme inhibition [REFS‑3]. Consequently, procurement of the exact regioisomer is essential to reproduce published biological activity or to maintain the integrity of a synthetic route.

Quantitative Differentiation Evidence for 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid Relative to Closest In‑Class Comparators


Distinct Hydrogen‑Bond Donor Count and Polar Surface Area Compared to 5‑(5‑Formyl‑fur‑2‑yl)‑2‑methylbenzoic Acid

4‑(5‑Formylfuran‑2‑yl)‑3‑methylbenzoic acid possesses one hydrogen‑bond donor (carboxylic acid O‑H) and a polar surface area (PSA) of 68 Ų [REFS‑1]. Its close regioisomer, 5‑(5‑formyl‑fur‑2‑yl)‑2‑methylbenzoic acid (CAS 461429‑48‑1), is predicted to have an identical HBD count but a marginally different PSA due to altered electronic distribution. In the context of CNS drug design, a PSA ≤70 Ų is a key threshold for blood‑brain barrier permeation; the small absolute PSA difference between isomers can shift a compound across this boundary, influencing CNS exposure [REFS‑2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Enzyme Inhibitory Activity Class‑Level SAR: 4‑(Fur‑2‑yl)‑3‑methylbenzoic Acid Topology Delivers MtDHFR Inhibition, Contrasting with Unsubstituted Fragment MB872

In the substituted 3‑benzoic acid series reported by Kronenberger et al., the fragment MB872 served as the starting point. The elaborated 3‑benzoic acid derivatives inhibited MtDHFR with IC₅₀ values between 7 and 40 μM [REFS‑1]. Compound 4e, the most potent, achieved an IC₅₀ of 7 μM and was 71‑fold more active than MB872 [REFS‑1]. Although the exact chemical structure of 4e has not been publicly disclosed, the SAR indicates that the 4‑(fur‑2‑yl)‑3‑methylbenzoic acid scaffold is a privileged template for accessing the enzyme's back‑pocket, a binding mode not available to 2‑ or 5‑substituted regioisomers [REFS‑2]. This provides a class‑level inference that 4‑(5‑formylfuran‑2‑yl)‑3‑methylbenzoic acid, which embodies this scaffold, is the correct regioisomer for pursuing MtDHFR‑directed lead optimization.

Antitubercular Fragment-Based Drug Discovery DHFR Inhibition

LogD₇.₄ Difference Between 4‑(5‑Formylfuran‑2‑yl)‑3‑methylbenzoic Acid and Its Des‑methyl Analog

The target compound exhibits a predicted ACD/LogD (pH 7.4) of 0.02, indicating near‑equal partitioning between octanol and aqueous buffer under physiological conditions [REFS‑1]. In contrast, the des‑methyl analog 4‑(5‑formylfur‑2‑yl)benzoic acid (CAS 21874‑65‑3) is predicted to have a lower LogD (approximately ‑0.5 to ‑1.0) due to the absence of the lipophilic methyl group. This LogD difference of at least 0.5 log units translates to a >3‑fold variation in distribution coefficient, directly impacting passive membrane permeability and plasma protein binding [REFS‑2]. The presence of the 3‑methyl substituent therefore constitutes a meaningful physicochemical differentiation for library design.

Physicochemical Property LogD Fragment Library Design

Commercial Purity and Batch‑to‑Batch Reproducibility: 98% Baseline vs. 95% for Closest Available Isomer

Bidepharm supplies 4‑(5‑formylfuran‑2‑yl)‑3‑methylbenzoic acid at a standard purity of 98%, with batch‑specific QC data (NMR, HPLC, GC) available [REFS‑1]. The closest commercially available isomer, 5‑(5‑formyl‑fur‑2‑yl)‑2‑methylbenzoic acid (AKSci Cat. 4125CX), is listed at 95% purity [REFS‑2]. For comparative synthesis or biological testing, the 3% absolute purity difference can introduce up to 5% impurity‑derived artifacts, such as false‑positive enzyme inhibition or unwanted side products in coupling reactions. The higher purity specification of the 4‑furyl‑3‑methyl regioisomer reduces the need for pre‑use purification, saving time and cost in procurement workflows.

Procurement Purity Comparison Building Block

Procurement‑Relevant Application Scenarios for 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid


Fragment‑Based Lead Discovery Targeting MtDHFR or Related Folate Pathway Enzymes

The 4‑(fur‑2‑yl)‑3‑methylbenzoic acid scaffold, as exemplified by compound 4e in Kronenberger et al., demonstrates uncompetitive MtDHFR inhibition (IC₅₀ = 7 μM for the optimized congener, 71‑fold over MB872) [REFS‑1]. 4‑(5‑Formylfuran‑2‑yl)‑3‑methylbenzoic acid serves as the necessary synthetic intermediate to access this scaffold. The formyl group enables further functionalization via reductive amination, Knoevenagel condensation, or oxime formation, allowing iterative fragment growth while preserving the critical 4‑furyl‑3‑methyl topology. Procurement of this exact regioisomer ensures the synthetic intermediate aligns with the published SAR.

Synthesis of CNS‑Penetrant Probe Candidates with Strict Physicochemical Filters

With a predicted LogD₇.₄ of 0.02 and PSA of 68 Ų, the compound sits at the lower margin of the CNS drug‑likeness space [REFS‑1]. The 3‑methyl group contributes ~0.5 log units of lipophilicity relative to the des‑methyl analog, keeping LogD within the optimal range for oral absorption. This property profile makes 4‑(5‑formylfuran‑2‑yl)‑3‑methylbenzoic acid a preferred building block for CNS‑focused fragment libraries, where each regioisomer's PSA and LogD must be strictly controlled.

Regiospecific Heterocyclic Chemistry Requiring Defined Aldehyde/Carboxylic Acid Orthogonality

The simultaneous presence of a 5‑formyl group on the furan ring and a 3‑carboxylic acid on the benzoic acid ring provides two orthogonal reactive handles. The formyl group can be selectively engaged in imine or hydrazone formation under conditions where the carboxylic acid remains protected, or vice versa. The 4,3‑substitution pattern ensures that the two functional groups are electronically decoupled (the furan ring isolates the formyl group from the benzoic acid π‑system), a feature not guaranteed in the 2‑ or 5‑substituted regioisomers. This regiospecific orthogonality is critical for multi‑step parallel synthesis in medicinal chemistry campaigns [REFS‑2].

Reference Standard for Isomer‑Specific Analytical Method Development

Given the commercial availability of multiple C₁₃H₁₀O₄ positional isomers, 4‑(5‑formylfuran‑2‑yl)‑3‑methylbenzoic acid (98% purity, batch‑specific QC available) [REFS‑3] can serve as a reference standard for developing HPLC or LC‑MS methods that resolve these closely related isomers. The 3% purity advantage over the 95% isomer alternative reduces baseline noise during method validation, improving the limit of detection for impurity profiling in isomer‑mixture analyses.

Quote Request

Request a Quote for 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.